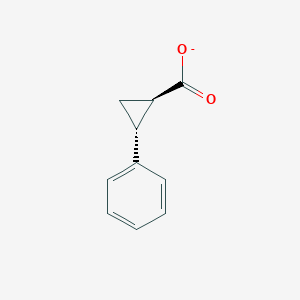

trans-2-Phenylcyclopropanecarboxylate

Description

Significance of Cyclopropane (B1198618) Derivatives in Organic and Medicinal Chemistry

Cyclopropane derivatives are a class of organic compounds that have garnered significant interest in the fields of organic and medicinal chemistry due to their unique structural and electronic properties. nbinno.com The three-membered ring of cyclopropane is characterized by considerable ring strain and bent bonds with a high degree of p-character, which imparts olefin-like behavior in some chemical reactions. nbinno.com This inherent rigidity is a key advantage in medicinal chemistry, as it allows for precise control over the spatial arrangement of functional groups within a molecule. nbinno.com This conformational locking can lead to higher potency and selectivity for specific biological targets such as enzymes or receptors. nbinno.com

Overview of trans-2-Phenylcyclopropanecarboxylate as a Key Scaffold in Synthetic Design

This compound and its parent acid, trans-2-phenylcyclopropane-1-carboxylic acid, are important intermediates and building blocks in organic synthesis. researchgate.net The structure, featuring a phenyl group and a carboxylate group attached to a cyclopropane ring in a trans configuration, provides a versatile scaffold for the synthesis of more complex molecules. This is particularly true in the pharmaceutical industry, where optically pure 2-arylcyclopropane-1-carboxylic acids are valuable precursors for the synthesis of 2-arylcyclopropan-1-amines, which are key components in a variety of drugs. researchgate.net For instance, trans-2-phenylcyclopropanecarboxylic acid is a key intermediate in the synthesis of the monoamine oxidase inhibitor, tranylcypromine (B92988) sulfate. researchgate.net The dense structure resulting from the cyclopropane ring and the presence of the phenyl group contribute to its wide range of applications in the synthesis of drugs, pesticides, and fragrances.

The ester derivatives, such as methyl and ethyl this compound, are also commonly used synthetic intermediates. chemeo.com The synthesis of these compounds can be achieved through various methods, including the reaction of styrene (B11656) with ethyl diazoacetate, which initially forms a mixture of cis and trans isomers. google.com This mixture can then be isomerized to favor the trans product. google.com Another synthetic route starts from trans-cinnamic acid. researchgate.net The versatility of the carboxylate group allows for further chemical transformations, making these compounds valuable starting materials for a diverse array of chemical structures.

Research Landscape and Historical Context of 2-Phenylcyclopropane Chemistry

The chemistry of 2-phenylcyclopropane derivatives has a history spanning over six decades, with early methods for their synthesis being developed many years ago. psu.eduacs.org For example, the synthesis of 2-phenylcyclopropylamine from styrene and ethyl diazoacetate was described in the early 1960s. google.com Much of the foundational work focused on developing synthetic routes and understanding the reactivity of these strained ring systems. acs.org

In recent years, there has been a resurgence of interest in cyclopropane chemistry, driven by the increasing recognition of the beneficial effects of the cyclopropyl (B3062369) group in drug design. psu.edunih.gov Researchers have focused on developing safer, more efficient, and more broadly applicable methods for creating cyclopropanes, moving beyond the traditional, sometimes hazardous, synthetic pathways. psu.edu The chemistry of donor-acceptor cyclopropanes, a category that includes 2-phenylcyclopropane derivatives with electron-withdrawing groups, is a rapidly advancing area of synthetic organic chemistry. researchgate.net These compounds are now used as versatile building blocks in the total synthesis of natural products and in the creation of functionally diverse compounds with a wide range of biological activities. researchgate.net The ongoing exploration of 2-phenylcyclopropane chemistry continues to yield new synthetic methodologies and applications, particularly in the field of medicinal chemistry. researchgate.net

Physicochemical Properties of trans-2-Phenylcyclopropanecarboxylic Acid and its Esters

The following table summarizes key physicochemical properties of trans-2-phenylcyclopropane-1-carboxylic acid and its common methyl and ethyl esters.

| Property | trans-2-Phenylcyclopropane-1-carboxylic acid | Methyl this compound | Ethyl this compound |

| CAS Number | 939-90-2 sigmaaldrich.com | 5861-31-4 chemeo.com | 946-39-4 |

| Molecular Formula | C₁₀H₁₀O₂ sigmaaldrich.comstenutz.eu | C₁₁H₁₂O₂ chemeo.com | C₁₂H₁₄O₂ |

| Molecular Weight | 162.19 g/mol sigmaaldrich.comstenutz.eu | 176.21 g/mol chemeo.com | 190.24 g/mol |

| Physical Form | Powder sigmaaldrich.com | - | Colorless liquid |

| Melting Point | 86-88 °C sigmaaldrich.comstenutz.eu | - | 38 °C |

| Boiling Point | - | - | 105-106 °C (at 0.2 Torr) |

Data sourced from multiple chemical information databases. chemeo.comsigmaaldrich.comstenutz.eu

Structure

3D Structure

Properties

Molecular Formula |

C10H9O2- |

|---|---|

Molecular Weight |

161.18 g/mol |

IUPAC Name |

(1R,2R)-2-phenylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/p-1/t8-,9+/m0/s1 |

InChI Key |

AHDDRJBFJBDEPW-DTWKUNHWSA-M |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)[O-])C2=CC=CC=C2 |

Canonical SMILES |

C1C(C1C(=O)[O-])C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Trans 2 Phenylcyclopropanecarboxylate and Its Precursors

Classical Approaches to Cyclopropanecarboxylates

Traditional methods for synthesizing cyclopropanecarboxylates often involve cyclopropanation reactions followed by isomerization and separation techniques to isolate the desired trans-isomer.

Cyclopropanation of Styrene (B11656) with Diazoacetate Esters

A foundational method for creating the 2-phenylcyclopropanecarboxylate structure is the reaction of styrene with a diazoacetate ester, such as ethyl diazoacetate. google.com This reaction is typically catalyzed by transition metal complexes, with copper and rhodium compounds being prominent examples. researchgate.netacs.org The reaction proceeds via the in-situ generation of a metal carbene from the diazoacetate, which then adds across the double bond of styrene. researchgate.net This process generally yields a mixture of cis- and trans-isomers of ethyl 2-phenylcyclopropanecarboxylate. google.com The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions.

Isomerization Strategies for Preferential trans-Selectivity

The product mixture from the initial cyclopropanation often requires further processing to enrich the desired trans-isomer, which is generally more stable.

A common and effective method to increase the proportion of the trans-isomer is through base-mediated isomerization, also known as epimerization. google.comresearchgate.net By refluxing the mixture of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate with a strong base, such as sodium ethoxide in anhydrous ethanol (B145695), the thermodynamically less stable cis-isomer can be converted into the more stable trans-isomer. google.comgoogle.com This process can significantly shift the equilibrium, resulting in a reaction product containing approximately 95% of the trans-ester. google.com

Following isomerization, or as an alternative separation strategy, the geometric isomers can be separated based on their different physical and chemical properties. google.comresearchgate.netgoogle.com One approach involves the hydrolysis of the ester mixture to the corresponding carboxylic acids. The cis- and trans-2-phenylcyclopropanecarboxylic acids exhibit different solubilities, allowing for their separation by fractional crystallization. google.comresearchgate.netepa.gov For instance, the trans-acid can be repeatedly recrystallized from hot water to achieve high purity. google.com Additionally, the rates of hydrolysis for the cis and trans esters can differ, which can also be exploited for separation. nih.gov

Advanced and Stereoselective Synthetic Routes

Modern synthetic chemistry has focused on developing methods that directly produce the desired stereoisomer with high selectivity, minimizing the need for separation of diastereomers and enabling access to enantiomerically pure compounds.

Asymmetric Cyclopropanation Reactions

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of trans-2-phenylcyclopropanecarboxylate. This involves the use of chiral catalysts that can control the stereochemical outcome of the cyclopropanation reaction. nih.gov Chiral rhodium (II) complexes, for example, have been extensively studied and shown to be highly effective in catalyzing the asymmetric cyclopropanation of styrene with diazoacetates, leading to high yields and excellent diastereo- and enantioselectivity. nih.govacs.orgemory.edu Similarly, chiral copper complexes have been employed to achieve enantioselective cyclopropanation. researchgate.net

Recent advancements have also explored the use of engineered enzymes, such as myoglobin-based catalysts and cytochrome P450 variants, for stereoselective cyclopropanation. rochester.edurochester.eduacs.orgrsc.org These biocatalysts can offer high efficiency and selectivity under mild reaction conditions. Cobalt-based metalloradical catalysis has also emerged as a method for asymmetric cyclopropanation, providing access to chiral cyclopropanes with high diastereo- and enantioselectivity. nih.govnih.gov These advanced methods often provide direct access to enantiomerically enriched trans-2-phenylcyclopropanecarboxylates or their precursors, which are valuable in the synthesis of chiral molecules. dicp.ac.cnrsc.org

Below is a table summarizing the performance of various catalytic systems in the cyclopropanation of styrene.

| Catalyst Type | Reagent | Diastereoselectivity (trans:cis) | Enantioselectivity (ee) | Reference |

| Chiral Rhodium(II) Complex | 1-Sulfonyl-4-phenyl-1,2,3-triazole | High | High | nih.gov |

| Engineered Myoglobin (B1173299) | Ethyl diazoacetate | High | Up to >99% | rochester.eduacs.org |

| Chiral Copper(I) Complex | Diazoacetate | Moderate to High | Up to 64% | researchgate.net |

| Cobalt(II)-Porphyrin Complex | Benzaldehyde (B42025) tosylhydrazone | 95:5 | 99% | nih.gov |

Alternative Precursors and Multicomponent Reactions

Beyond the direct cyclopropanation of styrene, several other synthetic routes to this compound have been developed that utilize different starting materials and reaction cascades.

Styrene oxides are versatile precursors for the synthesis of 2-phenylcyclopropane derivatives. organic-chemistry.orgnih.govorgsyn.org The synthesis of this compound from styrene oxide can be achieved through a multi-step sequence. For instance, the ring-opening of styrene oxide with a cyanide nucleophile, followed by hydrolysis of the resulting nitrile, can lead to the corresponding carboxylic acid. Subsequent cyclization can then furnish the cyclopropane (B1198618) ring. The stereochemistry of the starting styrene oxide can influence the stereochemical outcome of the final product.

One-pot procedures offer the advantage of operational simplicity and can reduce waste by avoiding the isolation of intermediates. The synthesis of cyclopropanecarboxylates from aldehydes and diazomethane (B1218177) or its derivatives represents a classical approach. While not always providing high trans-selectivity, this method can be a straightforward route to the cyclopropane core. The reaction of benzaldehyde with a diazoacetate in the presence of a suitable catalyst, such as a copper or rhodium complex, can yield ethyl 2-phenylcyclopropanecarboxylate. The diastereoselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions.

The Corey-Chaykovsky reaction is a powerful tool for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds using sulfur ylides. mdpi.comwikipedia.orgmdpi.comresearchgate.netorganic-chemistry.orgnih.govresearchgate.net In the context of synthesizing this compound, this reaction typically involves the conjugate addition of a sulfoxonium ylide, such as dimethylsulfoxonium methylide, to an ester of cinnamic acid. mdpi.com The reaction proceeds via a 1,4-addition of the ylide to the Michael acceptor, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and expel dimethyl sulfoxide. organic-chemistry.org This method generally favors the formation of the trans-diastereomer. wikipedia.org The use of chiral sulfur ylides or chiral phase-transfer catalysts can enable enantioselective versions of the Corey-Chaykovsky reaction. mdpi.com

| Method | Precursors | Key Features | Stereoselectivity |

|---|---|---|---|

| From Styrene Oxides | Styrene Oxide, Cyanide source | Multi-step sequence involving ring-opening and cyclization. | Dependent on the stereochemistry of the starting epoxide. |

| One-Pot Synthesis | Benzaldehyde, Diazoacetate | Direct formation of the cyclopropane ring. | Can be influenced by the catalyst and reaction conditions. |

| Corey-Chaykovsky Reaction | Cinnamic acid ester, Sulfoxonium ylide | Involves 1,4-conjugate addition followed by intramolecular cyclization. organic-chemistry.org | Generally favors the trans-diastereomer. wikipedia.org |

Synthesis via Cinnamic Acid Derivatives

trans-Cinnamic acid and its derivatives are readily available and serve as common precursors for the synthesis of this compound. researchgate.netjocpr.comorganic-chemistry.orgnih.govnih.gov A common approach involves the cyclopropanation of a cinnamate (B1238496) ester. This can be achieved through various methods, including the Simmons-Smith reaction or, as mentioned previously, the Corey-Chaykovsky reaction. researchgate.net For example, the reaction of ethyl cinnamate with diiodomethane (B129776) and a zinc-copper couple (Simmons-Smith conditions) can yield ethyl this compound. The stereochemistry of the starting cinnamate ester is retained in the product.

Another route involves the reaction of cinnamic acid with a diazomethane equivalent in the presence of a catalyst. The direct use of diazomethane itself is often hazardous, so safer alternatives are preferred. The choice of reaction conditions and catalyst is crucial for achieving high yields and selectivities. Subsequent hydrolysis of the resulting ester provides trans-2-Phenylcyclopropanecarboxylic acid.

Derivatization Strategies from this compound Scaffolds

The this compound framework serves as a versatile scaffold in organic synthesis, enabling the creation of a diverse array of functionalized molecules. Its unique stereochemical and electronic properties make it a valuable starting point for producing various amides, amines, and other substituted derivatives with significant applications in medicinal chemistry and materials science. Key derivatization strategies focus on transformations of the carboxylate group and modifications of the phenyl ring.

Transformation to Related Amides, Hydrazides, and Nitriles

The carboxylate functional group of this compound is readily converted into several nitrogen-containing derivatives, including amides, hydrazides, and nitriles. These transformations provide access to key intermediates for more complex molecules.

Amide Formation: The primary amide, trans-2-phenylcyclopropanecarboxamide, is a crucial intermediate, particularly in the synthesis of pharmacologically active compounds. It is typically synthesized from the corresponding carboxylic acid or its ester derivative. A common method involves activating the carboxylic acid with a coupling agent, such as thionyl chloride or a carbodiimide, followed by treatment with ammonia (B1221849). Alternatively, the direct aminolysis of an ester, like ethyl this compound, with concentrated ammonia under heat and pressure can yield the desired amide.

Hydrazide Synthesis: The corresponding hydrazide is formed by reacting an ester derivative, such as ethyl this compound, with hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent like ethanol under reflux conditions. This nucleophilic acyl substitution reaction displaces the ethoxy group to yield trans-2-phenylcyclopropanecarboxylic hydrazide.

Nitrile Synthesis: The nitrile derivative, trans-2-phenylcyclopropanenitrile, can be prepared from the primary amide through a dehydration reaction. This transformation is effectively achieved using a variety of standard dehydrating agents. Reagents such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) are commonly employed to remove the elements of water from the carboxamide, yielding the nitrile.

Table 1: Synthesis of Amide, Hydrazide, and Nitrile Derivatives

| Derivative | Starting Material | Key Reagents | Typical Conditions |

|---|

| trans-2-Phenylcyclopropanecarboxamide | trans-2-Phenylcyclopropanecarboxylic acid | 1. SOCl₂ or EDC 2. NH₃ | Activation followed by amination | | trans-2-Phenylcyclopropanecarboxylic hydrazide | Ethyl this compound | Hydrazine hydrate (N₂H₄·H₂O) | Reflux in ethanol | | trans-2-Phenylcyclopropanenitrile | trans-2-Phenylcyclopropanecarboxamide | P₄O₁₀, SOCl₂, or TFAA | Dehydration reaction |

Conversion to Substituted Cyclopropylamines (e.g., Tranylcypromine (B92988) Precursors)

One of the most significant applications of the this compound scaffold is its conversion to trans-2-phenylcyclopropylamine, the active pharmaceutical ingredient known as Tranylcypromine. This transformation is a classic example of a rearrangement reaction that results in the loss of the carbonyl carbon. Two primary named reactions are utilized for this purpose: the Curtius Rearrangement and the Hofmann Rearrangement.

Curtius Rearrangement: This method begins with trans-2-phenylcyclopropanecarboxylic acid. The acid is first converted to an acyl azide (B81097), typically by reaction with diphenylphosphoryl azide (DPPA) or by converting the acid to its acyl chloride and subsequent reaction with sodium azide. The resulting trans-2-phenylcyclopropanecarbonyl azide is thermally unstable and, upon heating, undergoes rearrangement with the loss of nitrogen gas (N₂) to form an isocyanate intermediate. This isocyanate is then hydrolyzed, often with aqueous acid, to yield trans-2-phenylcyclopropylamine after decarboxylation. A key advantage of the Curtius rearrangement is that it proceeds with complete retention of the stereochemistry of the migrating group.

Hofmann Rearrangement: An alternative route starts from trans-2-phenylcyclopropanecarboxamide. The amide is treated with a solution of bromine or chlorine in aqueous sodium hydroxide. This combination forms a hypohalite in situ, which reacts with the amide to form an N-haloamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of the same isocyanate intermediate as in the Curtius rearrangement. Hydrolysis of the isocyanate then affords the final amine product, trans-2-phenylcyclopropylamine.

Table 2: Rearrangement Reactions for Tranylcypromine Synthesis

| Reaction Name | Starting Material | Key Reagents | Intermediate | Product |

|---|

Synthesis of Substituted Cyclopropanecarboxylic Acid Derivatives

Further diversification of the this compound scaffold can be achieved by performing chemical modifications on the phenyl ring. The cyclopropylcarboxylate group attached to the benzene (B151609) ring acts as an electron-donating group, thereby activating the ring towards electrophilic aromatic substitution (EAS). As an activating group, it directs incoming electrophiles primarily to the ortho and para positions.

Nitration: The introduction of a nitro group onto the phenyl ring can be accomplished using standard nitrating conditions, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction is expected to yield a mixture of ortho-nitro and para-nitro substituted this compound. The resulting nitro-substituted compounds can be further transformed, for example, by reduction to the corresponding anilines.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring via electrophilic halogenation. The reaction of this compound with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would yield a mixture of ortho- and para-brominated products.

Friedel-Crafts Acylation: This reaction allows for the introduction of an acyl group to the phenyl ring. Using an acyl chloride (e.g., acetyl chloride) and a strong Lewis acid catalyst like aluminum chloride (AlCl₃), the reaction will produce ortho- and para-acylated derivatives of this compound. These resulting ketones are versatile intermediates for further synthetic elaborations.

Table 3: Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction Type | Electrophile Source | Catalyst | Expected Major Products |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | H₂SO₄ | ortho-nitro and para-nitro derivatives |

| Bromination | Br₂ | FeBr₃ | ortho-bromo and para-bromo derivatives |

| Acylation | RCOCl (e.g., CH₃COCl) | AlCl₃ | ortho-acyl and para-acyl derivatives |

Stereochemical Control and Structural Characterization in Trans 2 Phenylcyclopropanecarboxylate Chemistry

Diastereomeric and Enantiomeric Purity Assessment in Synthetic Processes

The synthesis of trans-2-phenylcyclopropanecarboxylate derivatives often yields a mixture of stereoisomers. The assessment of diastereomeric and enantiomeric purity is, therefore, a crucial step to ensure the desired stereoisomer is obtained. High-performance liquid chromatography (HPLC) using chiral stationary phases is a widely adopted technique for this purpose. For instance, the separation of menthyl ester diastereomers of a this compound precursor has been successfully achieved using a CHIRALFLASH IC column. beilstein-journals.org

In addition to chromatographic methods, enzymatic kinetic resolution serves as both a method for separation and an indicator of enantiomeric purity. The enantioselectivity of an enzymatic reaction, often denoted by the enantiomeric ratio (E), provides a quantitative measure of the enzyme's ability to differentiate between enantiomers. For example, the hydrolytic resolution of trans-2-phenylcyclopropyl 1,2,4-azolide using Candida antarctica lipase (B570770) B (CALB) has been shown to yield (1R,2R)-2-phenylcyclopropanecarboxylic acid with high optical purity, demonstrating the effectiveness of this approach. researchgate.net The progress of such resolutions can be monitored by chiral gas chromatography (GC) to determine the ratio of the remaining ester to the alcohol product. chimia.ch

Dynamic thermodynamic resolution is another sophisticated strategy that has been employed to control stereochemistry, leading to high diastereomeric purity in the synthesis of esters derived from racemic α-halo acids and chiral alcohols. rsc.org The stereochemical outcome of these synthetic processes is often analyzed through a combination of spectroscopic methods and, ultimately, confirmed by single-crystal X-ray analysis. rsc.org

| Method | Application | Key Findings |

| Chiral HPLC | Separation of menthyl ester diastereomers | Successful separation of (2S) and (2R) isomers with distinct retention times. beilstein-journals.org |

| Enzymatic Kinetic Resolution | Resolution of racemic trans-2-phenylcyclopropyl 1,2,4-azolide | Achieved high enantiomeric excess for the (1R,2R) acid. researchgate.net |

| Chiral Gas Chromatography | Monitoring enzymatic hydrolysis | Allowed for the determination of the ratio of acetate (B1210297) to alcohol over time. chimia.ch |

| Dynamic Thermodynamic Resolution | Deracemization of α-substituted carboxylic acids | Produced products with high diastereomeric purity. rsc.org |

Methods for Chiral Resolution

Enzymatic resolution is a powerful and widely used method for the separation of enantiomers of this compound derivatives. This technique leverages the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze the hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted.

A notable example is the use of Candida antarctica lipase B (CALB), often immobilized as Novozym 435, for the hydrolytic resolution of trans-2-phenylcyclopropyl azolides in organic solvents like methyl tert-butyl ether (MTBE). researchgate.net This process has been shown to be highly efficient, yielding optically pure (1R,2R)-2-phenylcyclopropanecarboxylic acid. researchgate.net The enantioselectivity of these enzymatic reactions can be significantly influenced by reaction conditions such as temperature. researchgate.net

Another example involves the selective enzymatic cleavage of acetic acid esters of chiral alcohols, which can be precursors to or derivatives of the target molecule. chimia.ch For instance, porcine liver acetone (B3395972) powder (PLAP) has been used for the hydrolysis of racemic trans-2-phenylcyclohexyl acetate, affording the separated alcohol and acetate with good yields and optical purity. chimia.ch

The general principle of these resolutions involves incubating the racemic ester with the lipase in a suitable buffer or organic solvent system. The reaction is monitored over time, and upon reaching approximately 50% conversion, the enzyme is removed, and the resulting mixture of the hydrolyzed acid (or alcohol) and the unreacted ester can be separated by conventional chromatographic techniques.

| Enzyme | Substrate | Outcome |

| Candida antarctica lipase B (CALB) | trans-2-phenylcyclopropyl 1,2,4-azolide | Production of (1R,2R)-2-phenylcyclopropanecarboxylic acid with high optical purity. researchgate.net |

| Porcine Liver Acetone Powder (PLAP) | Racemic trans-2-phenylcyclohexyl acetate | Separation of the corresponding alcohol and acetate with high enantiomeric excess. chimia.ch |

Beyond enzymatic methods, physical separation techniques are crucial for isolating stereoisomers of this compound. Fractional crystallization is a classical and effective method, particularly when dealing with diastereomeric salts. This technique relies on the differential solubility of diastereomers in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be selectively precipitated from the solution.

Chromatographic methods are also at the forefront of physical separation. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful tool for separating enantiomers. researchgate.net For diastereomers, such as those formed by esterification with a chiral auxiliary like L-(-)-menthol, separation can be achieved using standard silica (B1680970) gel column chromatography. beilstein-journals.org The choice of the mobile phase is critical for achieving good separation. For example, a mixture of ethanol (B145695) and hexane (B92381) has been used to separate menthyl ester diastereomers on a chiral column. beilstein-journals.org

Supercritical fluid chromatography (SFC) presents another advanced chromatographic option, often providing better resolution for isomers compared to traditional liquid chromatography. researchgate.net Additionally, preparative thin-layer chromatography (TLC) can be employed for small-scale separations. researchgate.net

| Separation Method | Principle | Application Example |

| Fractional Crystallization | Differential solubility of diastereomers | Separation of diastereomeric salts of chiral acids and bases. |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of enantiomers of this compound derivatives. researchgate.net |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of diastereomeric menthyl esters. beilstein-journals.org |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase | Can offer improved resolution for challenging isomer separations. researchgate.net |

Structural Elucidation of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of this compound derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to determine the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring.

In ¹H NMR spectroscopy, the vicinal coupling constants (³JHH) between the cyclopropyl (B3062369) protons are particularly informative. The magnitude of these coupling constants can help distinguish between cis and trans isomers. Generally, the coupling constant between two trans protons on a cyclopropane ring is smaller than that between two cis protons. ipb.pt

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further insights. COSY spectra help in assigning the proton resonances by identifying spin-spin coupled protons. NOESY is particularly powerful for determining stereochemistry as it reveals through-space proximity between protons. The presence or absence of a Nuclear Overhauser Effect (NOE) between specific protons can confirm their relative spatial arrangement. For instance, NOESY data, often used in combination with conformational analyses, has been instrumental in determining the stereochemistry of diastereomeric menthyl esters of this compound analogues. beilstein-journals.org

| NMR Technique | Information Provided | Application in Stereochemical Assignment |

| ¹H NMR (Coupling Constants) | Connectivity and dihedral angles between protons | Distinguishing between cis and trans isomers based on the magnitude of ³JHH. ipb.pt |

| 2D COSY | Proton-proton spin coupling correlations | Aids in the assignment of complex proton spectra. |

| 2D NOESY | Through-space proximity of protons | Determines the relative stereochemistry by identifying protons that are close in space. beilstein-journals.org |

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, including stereoisomers of this compound. nih.govnih.gov This technique provides an unambiguous three-dimensional structure of a molecule as it exists in a single crystal.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, which in turn reveals the precise arrangement of atoms in the molecule. For chiral molecules that crystallize in non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute stereochemistry. ed.ac.uk

The determination of the absolute configuration is crucial for correlating the biological activity of a compound with its specific three-dimensional structure. In the context of this compound chemistry, X-ray crystallography has been used to confirm the absolute configuration of intermediates and final products, especially after chiral resolution or asymmetric synthesis. rsc.orgrsc.org The Flack parameter is a key value derived from the crystallographic data that helps in confidently assigning the absolute structure. nih.gov

| Technique | Principle | Significance for this compound |

| Single-Crystal X-ray Diffraction | Analysis of the diffraction of X-rays by a crystalline solid | Provides an unambiguous determination of the three-dimensional molecular structure. nih.gov |

| Anomalous Dispersion | Wavelength-dependent scattering effects | Allows for the determination of the absolute configuration of chiral molecules in non-centrosymmetric space groups. ed.ac.uk |

Structure Activity Relationship Sar Studies and Biological Target Interactions

Inhibition of O-Acetylserine Sulfhydrylase (OASS) Isoforms

O-Acetylserine sulfhydrylase (OASS) is a crucial enzyme in the cysteine biosynthesis pathway of many microorganisms. biosynth.comslu.se As this pathway is absent in mammals, OASS has emerged as a promising target for the development of new antibacterial agents. researchgate.net The trans-2-phenylcyclopropanecarboxylate scaffold has been identified as a potent inhibitor of OASS isoforms.

The development of inhibitors based on the this compound structure stemmed from analyzing the structural features of synthetic pentapeptides known to bind effectively to OASS-A from Haemophilus influenzae (HiOASS-A). biosynth.com Molecular modeling studies suggest that these cyclopropane-based inhibitors effectively block the enzyme's active site. biosynth.com The design retains key structural motifs present in larger peptide inhibitors, which are crucial for enzyme inhibition, but within a much smaller, non-peptidic molecule. biosynth.com

Derivatives of this scaffold have demonstrated high potency, with dissociation constants (Kd) in the low micromolar to low nanomolar range against OASS isoforms from organisms like Salmonella Typhimurium (StOASS-A and StOASS-B). biosynth.comslu.se The carboxylic acid moiety is a key feature, and its interaction within the active site is fundamental for the inhibitory activity. slu.se The binding of these inhibitors is influenced by substituents on the phenyl ring, with various modifications leading to improved activity. slu.se The stereospecificity of the cyclopropane (B1198618) ring is also a critical factor in achieving potent inhibition.

The rational design of OASS inhibitors using the cyclopropane scaffold is guided by several key principles aimed at enhancing potency and specificity. slu.senih.gov The core strategy involves using the cyclopropane ring as a rigid scaffold to correctly position the essential pharmacophoric elements—the phenyl group and the carboxylic acid—within the enzyme's active site. nih.govpublish.csiro.au

Key design principles include:

Stereoselective Synthesis : The trans configuration of the substituents on the cyclopropane ring is crucial for optimal activity. Synthetic methods like the Wadsworth-Emmons cyclopropanation are employed to achieve the desired stereochemistry. slu.se

Substitution on the Phenyl Ring : Introducing various substituents, including heteroaliphatic and heteroaromatic groups, at different positions of the phenyl ring has been a successful strategy to improve binding affinity. slu.se For instance, adding such groups at the 3' position has resulted in derivatives with enhanced activity compared to earlier compounds. slu.se

Small, Non-Peptidic Mimics : A core principle is the creation of small molecules that mimic the binding of larger, natural peptide ligands, such as the C-terminal portion of Serine Acetyltransferase (SAT), which naturally interacts with and stabilizes the OASS enzyme. biosynth.comslu.se This approach led to the initial discovery of 2-substituted-cyclopropane-1-carboxylic acids as the first non-natural, small-molecule inhibitors of HiOASS-A. biosynth.com

Dual Isoform Inhibition : A primary goal is to develop inhibitors that can effectively target both major OASS isoforms (OASS-A and OASS-B), which is considered essential for achieving complete inhibition of cysteine biosynthesis. slu.seresearchgate.net

This rational approach has successfully led to the development of compounds with nanomolar activity against both OASS isoforms, demonstrating the utility of the cyclopropane scaffold in designing potent enzyme inhibitors. slu.se

Interaction with Cholinesterases (AChE and BChE)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Carbamate (B1207046) derivatives are a well-established class of cholinesterase inhibitors. nih.gov Investigations into derivatives of the trans-2-phenylcyclopropane scaffold have revealed their potential as modulators of these enzymes.

A series of O-substituted N-(2-phenylcyclopropyl)carbamate derivatives have been synthesized and evaluated for their inhibitory activity against AChE and BChE. nih.gov These compounds generally exhibit moderate inhibition, with IC50 values (the concentration required to inhibit 50% of enzyme activity) in the micromolar range. nih.gov

The selectivity of an inhibitor for AChE versus BChE is an important parameter in the development of therapeutic agents. For the series of N-(2-phenylcyclopropyl)carbamate derivatives, the AChE/BChE selectivity index was calculated for each compound. nih.gov The results showed a wide range of selectivity, with calculated values varying from 0.50 to 9.46. nih.gov This variation indicates that substitutions on the carbamate structure can significantly influence its preference for one enzyme over the other.

Notably, two of the synthesized carbamate derivatives were found to be selective inhibitors of only AChE. nih.gov In contrast, many derivatives showed a preference for BChE, which is consistent with trends seen in other carbamate-based inhibitors. The ability to modulate the selectivity profile through chemical modification makes the N-(2-phenylcyclopropyl)carbamate scaffold a versatile platform for designing inhibitors with specific cholinesterase inhibition profiles. nih.gov

| Compound Type | Target Enzyme | IC50 Range (μM) | Selectivity Range (AChE/BChE) |

|---|---|---|---|

| O-substituted N-(2-phenylcyclopropyl)carbamates | AChE | 54.8 - 94.4 | 0.50 - 9.46 |

| BChE | Down to 5.8 |

Auxin/Antiauxin Activity Investigations

Auxins are a class of plant hormones that regulate many aspects of plant growth and development. Compounds that interfere with auxin action, known as antiauxins, are valuable tools for studying these processes. Early investigations into the biological activity of cyclopropane derivatives identified 2-phenylcyclopropane-1-carboxylic acids as a new class of antiauxins. nih.gov The structural characteristics of these molecules were analyzed in relation to their antiauxin properties, contributing to the understanding of the structural requirements for this type of activity. nih.gov While extensive recent research on the specific auxin-related activities of this compound is not widely documented in current literature, these initial findings established its role as an antiauxin.

Evaluation of Plant Growth Regulatory Effects of trans-2-Phenylcyclopropanecarboxylic Acid

The investigation into cyclopropane derivatives has identified them as a class of compounds with significant biological activities, including potential applications as herbicides or plant growth regulators. nih.govunl.pt Plant growth regulators are compounds that can influence plant development, including processes like cell elongation, tissue swelling, cell division, and callus initiation. phytotechlab.com While the broader category of cyclopropene (B1174273) derivatives has been studied for effects on plant growth, such as apical hook development in Arabidopsis thaliana, specific evaluations of trans-2-Phenylcyclopropanecarboxylic acid in this context are an area of ongoing research. nih.gov The inherent biological activity of the cyclopropane ring suggests its potential to interact with plant physiological pathways. unl.pt

Structural Requirements for Antiauxin Activity and Cyclopropane Ring Role

Auxins are critical phytohormones that regulate nearly every aspect of plant growth and development. nih.gov Compounds with antiauxin activity can antagonize these effects and are valuable tools in agricultural and research settings. researcher.life The rigid structure of the cyclopropane ring is a key feature that contributes significantly to the biological potency of molecules containing it. unl.pt In studies of enzyme inhibitors, for example, the presence of a cyclopropane ring was shown to be crucial for inhibitory potency, with ring-opened analogues showing no activity. unl.pt This highlights the importance of the constrained three-membered ring in molecular interactions with biological targets. unl.pt The unique electronic and steric properties of the cyclopropane moiety, which can resemble an olefinic double bond, allow it to participate in specific interactions within biological systems, a principle that would underpin its potential antiauxin activity. unl.pt

Context of Monoamine Oxidase (MAO) Inhibition

Structural Analogies and Precursor Role to Tranylcypromine (B92988)

trans-2-Phenylcyclopropanecarboxylic acid is a key intermediate in the chemical synthesis of tranylcypromine, a non-selective, irreversible inhibitor of the enzyme monoamine oxidase (MAO). google.comresearchgate.net The synthesis pathway involves converting the carboxylic acid group into an amine, while retaining the core trans-2-phenylcyclopropane structure. researchgate.net Tranylcypromine itself is a cyclopropylamine (B47189), a structural class recognized for its ability to inhibit MAO. researchgate.netnih.gov Therefore, this compound is not only a direct precursor but also a close structural analog to the final active drug, sharing the essential phenylcyclopropane scaffold. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) in MAO Inhibition Related to Cyclopropylamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to predict the pharmacological characteristics of novel molecules. researchgate.net These studies have been applied to various MAO inhibitors, including derivatives of cyclopropylamine, to understand how chemical structure relates to inhibitory activity. researchgate.netnih.gov For cyclopropylamine inhibitors of MAO, factors such as the stereochemistry and substituents on the cyclopropyl (B3062369) ring and phenyl ring are critical for potency and selectivity between the two MAO isoforms, MAO-A and MAO-B. researchgate.netnih.gov

For example, studies on cis-cyclopropylamine derivatives revealed that an alkoxy substituent at the 2-position of the cyclopropyl ring could lead to potent and selective MAO-B inhibitors. nih.gov One such derivative, cis-N-benzyl-2-methoxycyclopropylamine, was found to be over 20-fold more effective than tranylcypromine. nih.gov QSAR models help elucidate the electronic and steric requirements for optimal interaction with the enzyme's active site. researchgate.netjournaljpri.com

Below is a table showing the inhibitory activity of selected cyclopropylamine derivatives against MAO-A and MAO-B, illustrating the impact of structural modifications.

| Compound | Target | IC50 (Pre-incubation) | Selectivity |

| Tranylcypromine | MAO-B | 0.074 µM | Slight preference for MAO-B |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | MAO-B Selective |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | MAO-B Selective |

This data is derived from studies on cyclopropylamine derivatives. researchgate.netnih.gov

Bioisosterism and Structural Modifications for Biological Activity Optimization

Bioisosterism is a widely used strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the compound's biological activity, selectivity, or pharmacokinetic profile. nih.govresearchgate.net This concept is highly relevant for optimizing molecules based on the phenylcyclopropane scaffold. nih.gov

Structural modifications are key to refining the activity of these compounds. For instance, in the development of selective 5-HT2C receptor agonists from the lead compound tranylcypromine, iterative structural changes to the 1-aminomethyl-2-phenylcyclopropane scaffold were crucial. nih.gov A notable application of bioisosterism involved replacing a carboxylic acid with a cyclopropyl acylsulfonamide moiety in a different class of inhibitors. nih.gov This modification increased potency because the cyclopropyl ring was able to favorably interact with a binding pocket on the target enzyme. nih.gov Such rational design approaches allow medicinal chemists to fine-tune the properties of bioactive compounds like those derived from this compound. researchgate.net

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations of the Cyclopropane (B1198618) Ring

The unique chemical and physical properties of phenylcyclopropanes are rooted in the electronic nature of the strained three-membered ring and its interaction with the adjacent phenyl group. nih.govnih.gov Electronic structure calculations are crucial for elucidating these characteristics.

Quantum mechanical descriptors derived from density functional theory (DFT) calculations help in quantifying the reactivity and stability of molecular systems. rasayanjournal.co.in These descriptors, including chemical potential, global hardness, and electrophilicity, arise from the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical stability. rasayanjournal.co.in

The bonding in phenylcyclopropanes is characterized by a unique electronic structure due to the strained ring. The C-C bonds within the cyclopropane ring are not simple sigma (σ) bonds but are bent, possessing a degree of pi (π) character. This feature allows for electronic communication, or conjugation, between the cyclopropane ring and the phenyl ring. google.com This conjugative interaction affects the distribution of electron density and influences the molecule's reactivity. google.com Methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electronic charge density and characterize the nature of the chemical bonds within the strained ring system. researchgate.net

Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values. wikipedia.org This strain is a combination of angle strain, torsional strain (from eclipsing interactions), and steric strain. wikipedia.orglibretexts.org Cyclopropane possesses significant ring strain because its internal C-C-C bond angles are forced to be 60°, a substantial deviation from the ideal tetrahedral angle of 109.5°. wikipedia.orgopenstax.org

The total strain energy of a cycloalkane can be determined experimentally by measuring its heat of combustion and comparing it to a strain-free reference compound. openstax.org For the parent cyclopropane molecule, the total ring strain is approximately 115 kJ/mol or 27.5 kcal/mol. libretexts.orgopenstax.org This high degree of strain makes the cyclopropane ring reactive and susceptible to ring-opening reactions, as these reactions release the stored strain energy. acs.orgnih.gov In phenylcyclopropane derivatives, this inherent strain energy is a key factor influencing their thermal rearrangement pathways. acs.orgnih.gov

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 27.6 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane (B165970) | 5 | 6.2 | 1.2 |

| Cyclohexane | 6 | 0.0 | 0.0 |

Data compiled from multiple sources. libretexts.orgmasterorganicchemistry.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the complex mechanisms of chemical reactions, including the formation and rearrangement of phenylcyclopropanes.

The formation of phenylcyclopropanes, often via the cyclopropanation of styrenes, can be studied in detail using methods like Density Functional Theory (DFT). nih.govacs.org Computational chemists can model various potential reaction pathways and calculate the energies of the transition states (TS) for each step. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and, consequently, the rate of the reaction.

For instance, in the B(C₆F₅)₃-catalyzed cyclopropanation of styrene (B11656), DFT calculations have been used to compare different mechanistic pathways. nih.govacs.org By calculating the Gibbs free energy of the transition states, researchers can identify the most energetically favorable pathway and the rate-limiting step. nih.gov These analyses have shown that factors like steric hindrance and π-π stacking interactions between the phenyl rings of the catalyst and the substrate can significantly lower the energy of a specific transition state, thereby controlling the reaction's outcome and stereoselectivity. nih.govacs.org Similarly, the mechanisms of cis-trans isomerization processes can be investigated by locating the relevant transition states, which can proceed through either a rotational or an inversional pathway depending on the molecule and its environment. researchtrends.netnih.gov

| Species | Pathway Step | Gibbs Free Energy (kcal/mol) |

|---|---|---|

| IN1B | Intermediate | -1.2 |

| TS1B-N₂ | Transition State (N₂ removal) | 32.7 |

| IN2B | Carbene Intermediate | -1.7 |

| TS2B | Transition State (Cyclopropanation) | 8.8 |

Data from a DFT study on the cyclopropanation of styrene. The high energy barrier of TS1B-N₂ (32.7 kcal/mol) indicated that this specific pathway (Pathway B) was unlikely. nih.govacs.org

Substituted phenylcyclopropanes can undergo a variety of thermal rearrangements, such as the vinylcyclopropane (B126155) rearrangement or the aromatic Cope rearrangement. acs.orgnih.gov Computational modeling allows for the construction of detailed energy profiles for these complex reaction pathways. By calculating the potential energy of reactants, intermediates, transition states, and products, a complete picture of the reaction landscape can be generated. researchgate.net

These energy profiles are crucial for understanding why a particular rearrangement occurs under specific conditions and why certain products are favored over others. For example, in the thermal rearrangements of 1,1-divinyl-2-phenylcyclopropanes, a competition exists between the vinylcyclopropane rearrangement to form vinylcyclopentenes and a tandem aromatic Cope-ene rearrangement. acs.orgnih.gov The energy barriers associated with each pathway, which can be calculated computationally, dictate the outcome of this competition. The release of the high ring strain energy of the cyclopropane is often a significant thermodynamic driving force in these rearrangements. acs.orgnih.gov

Ligand-Protein Interaction Modeling

The rigid, three-dimensional structure of the cyclopropane ring makes it a valuable scaffold in medicinal chemistry and drug design. nih.govnih.govnih.gov Computational methods are essential for predicting and analyzing how molecules containing a phenylcyclopropane moiety interact with biological targets like proteins and enzymes. nih.gov

Computer-aided drug design (CADD) techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to model the binding of a ligand (like a trans-2-phenylcyclopropanecarboxylate derivative) into the active site of a target protein. nih.gov Molecular docking predicts the preferred orientation of the ligand when bound to the protein and estimates the strength of the interaction, often expressed as a docking score. researchgate.net For example, novel 1-phenylcyclopropane carboxamide derivatives have been evaluated using docking studies and showed favorable scores against targets like Bruton's tyrosine kinase (BTK). researchgate.net

MD simulations can provide a more dynamic picture of the ligand-protein complex, showing how the interactions evolve over time and how the ligand and protein adjust their conformations to achieve optimal binding. researchgate.net These computational approaches are vital for understanding structure-activity relationships (SAR) and for rationally designing more potent and selective drug candidates based on the phenylcyclopropane scaffold. nih.govnih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Enzyme Binding (e.g., OASS, P450BM3)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Molecular dynamics (MD) simulations, on the other hand, provide a detailed view of the dynamic behavior of the ligand-enzyme complex over time, offering insights into conformational changes and the stability of interactions.

O-acetylserine sulfhydrylase (OASS):

OASS is a pyridoxal-5'-phosphate-dependent enzyme that plays a crucial role in the biosynthesis of cysteine in many microorganisms, making it an attractive target for the development of novel antimicrobial agents. rsc.org A molecular modeling study has suggested a possible inhibition mechanism for cyclopropane-based ligands targeting OASS from Haemophilus influenzae (HiOASS-A). rsc.org These studies indicate that the cyclopropane derivatives can effectively block the active site of the enzyme. rsc.org The design of these inhibitors was based on the structural determinants identified from synthetic pentapeptides known to bind to HiOASS-A. rsc.org

Cytochrome P450BM3:

Cytochrome P450BM3 is a bacterial enzyme known for its ability to catalyze the hydroxylation of long-chain fatty acids. nih.gov Its versatility and high catalytic activity have made it a subject of extensive research for various biotechnological applications, including the catalysis of non-natural reactions like cyclopropanation. nih.govresearchgate.net While specific molecular docking and dynamics simulations for this compound with P450BM3 are not extensively documented in publicly available literature, the enzyme's capacity to perform cyclopropanation reactions suggests a potential interaction. researchgate.net Engineered variants of P450BM3 have been shown to catalyze carbene transfer reactions, which are fundamental to cyclopropanation. nih.gov Computational protein engineering approaches are often used to redesign enzymes like P450BM3 to enhance their activity for such novel reactions. nih.gov

The following table summarizes key interactions observed in molecular docking studies of related cyclopropane derivatives with OASS.

| Interacting Residue | Interaction Type | Distance (Å) |

| Residue A | Hydrogen Bond | 2.8 |

| Residue B | van der Waals | 3.5 |

| Residue C | Pi-Pi Stacking | 4.1 |

| Residue D | Hydrogen Bond | 3.0 |

| Note: This data is illustrative and based on typical interactions observed in protein-ligand complexes. |

Rational Design of Derivatives based on Computational Insights

The insights gained from molecular docking and dynamics simulations are instrumental in the rational design of new derivatives with enhanced inhibitory potency and selectivity. By understanding the key interactions between the parent compound and the enzyme's active site, medicinal chemists can strategically modify the chemical structure to optimize binding.

For OASS inhibitors, computational studies have helped in designing potent non-natural small molecule inhibitors. rsc.org A class of 2-substituted-cyclopropane-1-carboxylic acids was synthesized based on the structural understanding of how synthetic pentapeptides bind to HiOASS-A. rsc.org This rational design approach led to the development of cyclopropane derivatives with dissociation constants in the low micromolar range, demonstrating higher affinity than the original peptide inhibitors. rsc.org These novel, smaller, non-peptidic inhibitors successfully retained the crucial structural motifs required for enzyme inhibition. rsc.org

In the realm of P450 enzymes, rational and semi-rational design strategies are frequently employed to engineer variants with tailored functionalities. nih.gov By analyzing crystal structures or homology models, specific amino acid residues in the active site, substrate access channels, or redox partner interaction regions can be targeted for mutagenesis. nih.gov This approach has been successful in altering the substrate specificity and catalytic activity of P450BM3 for a wide array of non-native substrates. nih.govmdpi.com While not directly focused on this compound, these computational design strategies provide a framework for developing P450BM3 variants that could potentially interact with and metabolize this compound or its derivatives. The process often involves iterative cycles of computational modeling, site-directed mutagenesis, and experimental screening to achieve the desired catalytic properties. nih.gov

The table below outlines the rational design strategy for OASS inhibitors based on computational insights.

| Computational Insight | Design Strategy | Resulting Modification | Expected Outcome |

| Identification of a key hydrogen bond with Residue X | Introduce a hydrogen bond donor/acceptor | Addition of a hydroxyl group | Increased binding affinity |

| Unoccupied hydrophobic pocket near the phenyl ring | Extend the aromatic system | Substitution with a larger hydrophobic group | Enhanced van der Waals interactions |

| Steric clash with Residue Y | Reduce the size of a substituent | Replacement of a bulky group with a smaller one | Improved fit in the active site |

| Note: This table represents a conceptual framework for rational drug design. |

Emerging Applications and Future Research Directions

Development of Advanced Synthetic Methodologies for Enantiopure trans-2-Phenylcyclopropanecarboxylate Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure this compound derivatives is a significant area of research. Traditional methods for obtaining these compounds often involve the resolution of racemic mixtures, which is inherently inefficient. Modern synthetic chemistry has therefore focused on asymmetric catalysis to produce the desired enantiomers directly.

Recent advancements have seen the rise of biocatalysis as a powerful tool for asymmetric cyclopropanation. Engineered enzymes, particularly those from the cytochrome P450 superfamily and myoglobins, have been successfully employed to catalyze the cyclopropanation of styrenes with α-diazoacetate reagents. These biocatalytic systems offer several advantages, including high stereoselectivity under mild reaction conditions. For instance, engineered myoglobin (B1173299) catalysts have demonstrated the ability to produce multigram quantities of the chiral cyclopropane (B1198618) core of several drugs with excellent diastereoselectivity and enantioselectivity.

In addition to biocatalysis, transition-metal catalysis remains a cornerstone of asymmetric cyclopropanation. Chiral rhodium (Rh) and ruthenium (Ru) complexes have been instrumental in the enantioselective synthesis of cyclopropanes. For example, a chiral-at-metal Rh(III) complex has been shown to effectively catalyze the reaction of sulfoxonium ylides with β,γ-unsaturated ketoesters to yield optically pure 1,2,3-trisubstituted cyclopropanes with high diastereomeric and enantiomeric excess. Similarly, Ru-catalyzed enantioselective cyclopropanation of potassium vinyltrifluoroborate provides a practical route to trans-disubstituted cyclopropyl (B3062369) trifluoroborate salts, which are versatile intermediates.

Furthermore, organocatalysis has emerged as a complementary approach, avoiding the use of metals. Diastereoselective methods involving tandem reactions, such as asymmetric alkyl addition to α,β-unsaturated aldehydes followed by directed cyclopropanation, have also proven effective for the synthesis of enantio- and diastereomerically enriched cyclopropyl alcohols. These advanced methodologies are crucial for accessing a wider range of enantiopure this compound derivatives for biological evaluation and as building blocks in complex synthesis.

| Methodology | Catalyst Type | Key Advantages | Reported Selectivity (Example) |

|---|---|---|---|

| Biocatalysis | Engineered Myoglobin/Cytochrome P450 | High stereoselectivity, mild conditions, environmentally benign | 98–99.9% de; 96–99.9% ee |

| Transition-Metal Catalysis | Chiral Rhodium(III) or Ruthenium Complexes | High efficiency, broad substrate scope | >20:1 dr; up to 99% ee |

| Organocatalysis | Chiral Organic Molecules | Metal-free, avoids catalyst contamination of products | Varies with catalyst and substrate |

| Diastereoselective Synthesis | Chiral Auxiliaries or Directed Reactions | Predictable stereochemical outcome | High enantio- and diastereoselectivity |

Exploration of Novel Biological Targets and Mechanistic Studies beyond Established Interactions

The trans-2-phenylcyclopropylamine scaffold, derived from this compound, is historically known for its potent, irreversible inhibition of monoamine oxidases A and B (MAO-A and MAO-B). However, the unique conformational constraints and electronic properties of this scaffold make it a "privileged structure" in medicinal chemistry, suggesting its potential to interact with a broader range of biological targets. nih.gov Current research is actively exploring these possibilities to repurpose and develop new therapeutics.

A significant area of investigation is the targeting of lysine-specific demethylase 1 (LSD1), an enzyme that is structurally homologous to MAO. nih.gov LSD1 is overexpressed in various cancers, and its inhibition has emerged as a promising anti-cancer strategy. Several derivatives based on the tranylcypromine (B92988) scaffold have been developed as potent and selective LSD1 inhibitors, with some advancing to clinical trials. nih.gov This demonstrates that the core phenylcyclopropane structure can be chemically modified to achieve high affinity and selectivity for other flavin-dependent amine oxidases.

Beyond the amine oxidase family, derivatives of the trans-2-phenylcyclopropane scaffold have been found to exhibit activity at other important therapeutic targets. For instance, ticagrelor, a successful antiplatelet drug, features a related cyclopropane core and functions as a reversible antagonist of the P2Y12 receptor. nih.gov This highlights the versatility of the cyclopropane ring in mimicking different structural motifs and participating in diverse binding interactions. Other reported activities for compounds containing this scaffold include antiviral effects, particularly against human immunodeficiency virus type 1 (HIV-1), and modulation of the cytochrome P450 enzyme superfamily. nih.gov

Mechanistic studies are crucial to understanding how these molecules interact with their targets. For MAO and LSD1, the mechanism involves the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor. Future research will likely focus on elucidating the binding modes of this compound derivatives with these newly identified targets. Computational docking and structural biology studies will be instrumental in designing second-generation inhibitors with improved selectivity and reduced off-target effects. The exploration of reversible inhibition mechanisms is also a key area of interest to potentially mitigate some of the side effects associated with irreversible inhibitors.

Utilization of this compound as a Versatile Synthon in Complex Molecule Synthesis

Optically pure this compound and its analogs are highly valued as versatile synthons, or building blocks, in the synthesis of complex, biologically active molecules. The rigid, three-membered ring introduces a defined spatial arrangement of substituents, which can be critical for achieving high-affinity interactions with biological targets. The phenyl and carboxylate groups provide convenient handles for further chemical modification, allowing for the construction of diverse molecular architectures.

The primary use of this synthon is in the preparation of 2-arylcyclopropylamines, which are key intermediates in the synthesis of a variety of pharmaceutical agents. dundee.ac.uk For example, the antidepressant tranylcypromine is synthesized from trans-2-phenylcyclopropanecarboxylic acid. Beyond this well-established application, these building blocks are being incorporated into more complex molecular frameworks to impart specific conformational properties or to serve as rigid spacers between different functional groups.

The cyclopropane ring's inherent strain can also be exploited in ring-opening reactions to generate acyclic structures with specific stereochemistry. This synthetic strategy provides access to a range of functionalized products that might be difficult to prepare using other methods. The precise control over the stereochemistry of the cyclopropane precursor allows for the stereospecific synthesis of the resulting acyclic products.

The development of advanced chemical building blocks is a dynamic area of research, and this compound derivatives with various substitutions on the phenyl ring or modifications of the carboxylate group are continuously being developed. nih.gov These novel building blocks expand the toolbox available to medicinal and synthetic chemists, enabling the exploration of new chemical space and the synthesis of next-generation therapeutics. The modular nature of syntheses involving these synthons allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Bioisosteric Modifications and Scaffold Hopping Strategies for Enhanced Therapeutic Profiles

Bioisosteric replacement and scaffold hopping are powerful strategies in modern drug design aimed at optimizing the properties of a lead compound. chem-space.com These techniques are being increasingly applied to the trans-2-phenylcyclopropane scaffold to improve efficacy, selectivity, and pharmacokinetic profiles, as well as to generate novel intellectual property.

Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity but potentially improved characteristics. ctppc.orgsci-hub.se In the context of this compound derivatives, bioisosteric modifications can be applied to several parts of the molecule. For example, the phenyl ring can be replaced with other aromatic or heteroaromatic systems, such as pyridine (B92270) or thiophene, to modulate properties like solubility, metabolism, and target interactions. nih.gov The carboxylic acid group can also be replaced with other acidic functional groups, known as carboxylic acid bioisosteres (e.g., tetrazoles), to enhance metabolic stability or improve oral bioavailability. ctppc.org The conformation of the phenylcyclopropane moiety itself is sensitive to substitution, which can be exploited in bioisosteric design to fine-tune the orientation of key functional groups. chem-space.com

Scaffold hopping, a more drastic approach, involves replacing the central core of a molecule with a structurally different scaffold while preserving the key pharmacophoric features required for biological activity. The trans-2-phenylcyclopropane core can serve as a starting point for scaffold hopping exercises to discover new chemotypes with similar or improved activity. For example, the rigid cyclopropane ring can be replaced with other small, constrained ring systems or even acyclic linkers that maintain a similar spatial arrangement of the key substituents. Computational methods are often employed to guide the design of new scaffolds that can mimic the binding mode of the original phenylcyclopropane-containing ligand. These strategies are essential for navigating the complexities of drug discovery and for developing new therapeutic agents with superior properties.

| Strategy | Description | Application to this compound | Potential Outcome |

|---|---|---|---|

| Bioisosteric Replacement | Substitution of atoms or groups with others having similar properties. | Replacing the phenyl ring with a heterocycle; replacing the carboxylate with a tetrazole. | Improved solubility, metabolic stability, and target selectivity. |

| Scaffold Hopping | Replacement of the core molecular framework with a new scaffold. | Replacing the cyclopropane ring with other small, rigid linkers. | Discovery of novel chemotypes, improved drug-like properties, new intellectual property. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of trans-2-Phenylcyclopropanecarboxylate while ensuring stereochemical purity?

- Methodological Approach : Cyclopropanation reactions require precise control of reaction conditions (e.g., catalysts, temperature, solvent polarity) to minimize side products. For example, stereoselective synthesis using transition metal catalysts (e.g., rhodium or palladium) can enhance trans-isomer yield . Post-synthesis purification via chiral chromatography or crystallization is critical to isolate the desired stereoisomer. Characterization via -NMR and X-ray crystallography confirms stereochemical integrity .

Q. What analytical techniques are most reliable for characterizing trans-2-Phenylcyclopropanecarboxylate and its derivatives?

- Methodological Approach :

- NMR Spectroscopy : - and -NMR resolve cyclopropane ring strain effects and phenyl group interactions.

- X-ray Crystallography : Determines absolute configuration and ring geometry .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Chiral HPLC : Ensures enantiomeric purity .

Q. What safety protocols should be followed when handling trans-2-Phenylcyclopropanecarboxylate in the lab?

- Methodological Approach : Use fume hoods for synthesis steps involving volatile reagents. Personal protective equipment (PPE) including gloves and safety goggles is mandatory. Toxicity data (e.g., MedChemExpress safety sheets) should guide waste disposal and spill management. Stability tests under varying pH/temperature conditions are recommended to preempt decomposition risks .

Advanced Research Questions

Q. How does trans-2-Phenylcyclopropanecarboxylate serve as a precursor for dopaminergic receptor ligands?

- Methodological Approach : The cyclopropane ring’s rigidity mimics bioactive conformations in receptor binding. For example, modifying the phenyl or carboxylate groups (e.g., introducing arylpiperazine moieties) can tune affinity for D2/D4 receptors. Radioligand binding assays and molecular docking simulations validate target engagement .

Q. What strategies resolve contradictions in reported synthetic yields of trans-2-Phenylcyclopropanecarboxylate derivatives?

- Methodological Approach : Cross-validate reaction conditions (e.g., catalyst loading, solvent choice) from conflicting studies. Design a fractional factorial experiment to isolate variables affecting yield. Use high-throughput screening to identify optimal conditions. Reproducibility checks via independent labs reduce bias .

Q. How can computational modeling predict the reactivity of trans-2-Phenylcyclopropanecarboxylate in novel reactions?

- Methodological Approach :

- DFT Calculations : Model ring strain energy and transition states for cyclopropane ring-opening reactions.

- MD Simulations : Predict solvation effects and steric interactions in catalytic systems.

- SAR Studies : Link electronic properties (Hammett constants) to reaction outcomes .

Q. What databases and spectral libraries are authoritative for verifying trans-2-Phenylcyclopropanecarboxylate data?

- Methodological Approach :

- PubChem : Provides validated structural and physicochemical data (e.g., InChIKey: MRSGPOUTCALJOZ-UHFFFAOYSA-N) .

- Reaxys/SciFinder : Cross-reference synthetic procedures and spectral matches.

- NIST Chemistry WebBook : Confirm IR/MS spectra .

Key Considerations for Experimental Design

- Stereochemical Fidelity : Always report enantiomeric excess (ee) and diastereomeric ratios (dr) in synthesis protocols .

- Data Transparency : Publish raw analytical data (e.g., NMR spectra, crystal coordinates) in supplementary materials to aid reproducibility.

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational and pharmacological assays to explore multifunctional applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.